molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2996916
CAS No.: 1339523-57-7
M. Wt: 234.27
InChI Key: BEDMTDMWPMWXGN-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1339523-57-7) is a high-value organic building block with a molecular weight of 234.27 g/mol and the molecular formula C11H10N2O2S . As a thiazole derivative featuring a carboxylic acid functional group, this compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. It is particularly valuable for constructing more complex molecules, with its structure making it a key precursor in the development of pharmaceutical candidates. The carboxylic acid group allows for further derivatization, such as amide bond formation or esterification, enabling researchers to create diverse compound libraries. The SMILES notation for this compound is O=C(C1=CN=C(N(C)C2=CC=CC=C2)S1)O . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMTDMWPMWXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for preparing 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid. One common approach involves the cyclization of appropriate precursors such as α-haloketones with thiourea or thioamide derivatives. Specific conditions, including solvent choice (e.g., ethanol or water) and temperature control, are crucial in ensuring the successful formation of the thiazole ring.

Industrial Production Methods: For large-scale production, employing continuous flow chemistry can improve yield and efficiency. Utilizing solid-phase synthesis techniques and optimizing catalysts for cyclization reactions also play a critical role in industrial setups.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction processes typically target the thiazole ring or the carboxylic acid group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the methyl(phenyl)amino group or the thiazole core.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

  • Reduction: Sodium borohydride or catalytic hydrogenation.

  • Substitution: Halogenating agents or alkylating reagents under mild conditions.

Major Products:

  • Oxidized derivatives (e.g., sulfoxides, sulfones)

  • Reduced forms (e.g., alcohols)

  • Substituted analogs with modified functional groups

Scientific Research Applications

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid finds applications in various fields due to its unique structural features:

  • Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

  • Medicine: Potentially useful in designing pharmaceutical agents for treating infections and other diseases.

  • Industry: Incorporated into formulations for agrochemicals and as an intermediate in material science applications.

Mechanism of Action

The compound's mechanism of action varies depending on its application. In biological contexts, it can interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating signaling pathways. The thiazole ring's presence enhances binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application References
2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid Methyl(phenyl)amino C₁₁H₁₀N₂O₂S 234.28 Not explicitly reported in provided studies
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino C₁₃H₁₂ClN₃O₂S 309.77 Antidiabetic (↓ blood glucose in STZ rats)
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino C₁₂H₉F₃N₂O₂S 302.27 Not explicitly reported
Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid) 3-Cyano-4-(2-methylpropoxy)phenyl C₁₆H₁₆N₂O₃S 316.37 Xanthine oxidase inhibitor (gout/hyperuricemia)
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) Amino/methyl Varies Varies Structural foldamers (helix formation)
Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate Diphenylamino, phenyl C₂₃H₁₉N₃O₂S 401.48 Crystallography studies

Key Findings and Structure-Activity Relationships (SAR)

Antidiabetic Activity: BAC demonstrated significant glucose-lowering effects in streptozotocin-induced diabetic rats. The 4-chlorobenzylamino group was critical for activity, likely due to enhanced electron-withdrawing properties and metabolic stability . In contrast, this compound lacks the 4-chloro substitution, which may explain the absence of reported antidiabetic activity in the provided evidence.

Enzyme Inhibition: Febuxostat incorporates a 3-cyano-4-(2-methylpropoxy)phenyl group, enabling potent xanthine oxidase inhibition. The direct phenyl-thiazole linkage (vs. methylene spacers in BAC) enhances target specificity . Analogues with trifluoromethyl groups (e.g., compound in ) may exhibit improved pharmacokinetics due to increased lipophilicity and resistance to oxidative metabolism.

Structural Applications: ATCs (e.g., 4-amino-methyl derivatives) form stable helical structures in solution and solid states, driven by hydrogen-bonding patterns. These properties are exploited in foldamer design for biomimetic applications .

Synthetic Flexibility: Derivatives like methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () highlight the role of aromatic substituents in stabilizing crystal structures, which is critical for material science and drug formulation.

Biological Activity

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : Preliminary studies indicate notable antifungal effects against pathogens such as Aspergillus niger.
  • Anticancer Potential : Research indicates that derivatives of thiazole compounds can exhibit cytotoxic effects on cancer cell lines.

Target Interactions

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes:

  • Trace Amine-Associated Receptor 1 (TAAR1) : Similar compounds have been shown to bind to TAAR1, influencing neurotransmitter levels in the brain.
  • Vesicular Monoamine Transporter 2 (VMAT2) : Inhibition of VMAT2 may alter monoamine neurotransmission, potentially affecting mood and cognition.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound250 µg/mLStaphylococcus aureus
Other derivativesVaries (250–500 µg/mL)Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In another study focusing on thiazole derivatives, it was found that certain compounds exhibited significant cytotoxic effects on cancer cell lines. For instance:

CompoundIC50 (µM)Cancer Cell Line
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide20.2MCF-7 (Breast Cancer)
Other derivatives> 50Various

The compound demonstrated selective activity against leukemia cells while being less effective against solid tumors .

Future Directions in Research

The ongoing research into the biological activities of thiazole derivatives suggests several promising avenues:

  • Development of Novel Anticancer Agents : Continued exploration of structure-activity relationships could lead to more potent anticancer drugs.
  • Investigation of Neuropharmacological Effects : Understanding the interaction with TAAR1 and VMAT2 may open pathways for treating neurological disorders.

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-[methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting methyl(phenyl)thiourea derivatives with α-haloketones or α-bromo carboxylic acids under reflux in polar solvents (e.g., ethanol or acetic acid). For example, describes a similar thiazole synthesis using sodium acetate as a base and acetic acid as a solvent under reflux (3–5 hours). Post-synthesis purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. 1.2. How can structural purity be confirmed for this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and thiazole ring (C=N stretch, ~1600 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the methyl(phenyl)amino group (δ 3.0–3.5 ppm for N–CH₃, δ 7.2–7.6 ppm for aromatic protons) and the thiazole proton (δ 8.1–8.3 ppm) .
  • Elemental Analysis : Verify calculated vs. experimental C, H, N, S content (e.g., reports 97% purity with elemental data) .

Q. 1.3. What are the solubility properties of this compound in common solvents?

Methodological Answer: Limited solubility in water due to the hydrophobic phenyl and thiazole groups. Solubility screening (e.g., ) suggests:

  • High solubility : DMSO, DMF.
  • Moderate solubility : Ethanol, acetone (requires heating).
  • Low solubility : Hexane, diethyl ether.
    For experimental use, pre-dissolve in DMSO and dilute with aqueous buffers (≤1% DMSO final concentration) .

Advanced Research Questions

Q. 2.1. How can computational modeling optimize the compound’s bioactivity?

Methodological Answer: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins. highlights docking studies for thiazole-triazole analogs, where substituents like bromine (e.g., compound 9c) enhanced binding to enzymes like α-glucosidase via halogen bonds . Key steps:

Protein Preparation : Retrieve target structure from PDB (e.g., α-glucosidase, PDB ID 2ZE0).

Ligand Parameterization : Assign charges (e.g., AM1-BCC) and optimize geometry (DFT/B3LYP).

Docking Analysis : Prioritize compounds with binding energies ≤−8.0 kcal/mol.

Q. 2.2. What strategies resolve contradictory biological activity data across studies?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigate via:

  • Reproducibility Checks : Re-test under standardized conditions (e.g., pH 7.4, 37°C).
  • HPLC-Purity Correlation : Use ’s purity criteria (≥97%) and correlate bioactivity with impurity-free batches .
  • Metabolic Stability Screening : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Q. 2.3. How can substituent effects on the phenyl ring modulate electronic properties?

Methodological Answer: Introduce electron-withdrawing (e.g., -NO₂, -Br) or electron-donating (-OCH₃) groups to the phenyl ring and analyze via:

  • Hammett Constants (σ) : Correlate substituent σ values with thiazole ring’s electron density (measured by ¹³C NMR chemical shifts).
  • DFT Calculations : Compare HOMO/LUMO energies (e.g., Gaussian 09) to predict reactivity. shows bromine (σ = +0.86) improves electrophilicity, enhancing enzyme inhibition .

Critical Analysis of Evidence

  • Synthesis Reproducibility : and provide conflicting reaction times (3–5 vs. 5 hours). Adjust based on TLC monitoring.
  • Biological Data Gaps : No direct activity data for the target compound exists in the evidence. Extrapolate from analogs (e.g., compound 9c in shows IC₅₀ = 12.3 µM against α-glucosidase) .

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